molecular formula C7H7N3O B3361879 2H-Pyrido[3,2-b]-1,4-oxazin-3-amine CAS No. 93765-24-3

2H-Pyrido[3,2-b]-1,4-oxazin-3-amine

Cat. No.: B3361879
CAS No.: 93765-24-3
M. Wt: 149.15 g/mol
InChI Key: ZAUWLQGVFJGKDL-UHFFFAOYSA-N
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Description

2H-Pyrido[3,2-b]-1,4-oxazin-3-amine is a bicyclic heterocyclic compound featuring fused pyridine and oxazine rings. Its core structure (CAS 20348-09-8) has a molecular formula of C₇H₆N₂O₂ and a molecular weight of 150.14 g/mol . Key physical properties include a calculated logP (octanol/water) of 0.412 and a McGowan molecular volume (McVol) of 102.270 ml/mol . The compound is synthesized via a two-step reaction: (1) condensation of 2-aminopyridin-3-ol with chloroacetyl chloride under basic conditions to form the oxazinone intermediate, followed by (2) N-substitution using benzyl halides and bismuth oxide catalysts . Analytical methods such as reverse-phase HPLC (using Newcrom R1 columns) and NMR spectroscopy are employed for purification and structural validation .

Properties

IUPAC Name

2H-pyrido[3,2-b][1,4]oxazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c8-6-4-11-5-2-1-3-9-7(5)10-6/h1-3H,4H2,(H2,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAUWLQGVFJGKDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NC2=C(O1)C=CC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00918136
Record name 2H-Pyrido[3,2-b][1,4]oxazin-3(4H)-imine
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Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93765-24-3
Record name 2H-Pyrido[3,2-b]-1,4-oxazin-3-amine
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Record name 2H-Pyrido(3,2-b)-1,4-oxazin-3-amine
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Record name 2H-Pyrido[3,2-b][1,4]oxazin-3(4H)-imine
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Record name 2H-pyrido[3,2-b]-1,4-oxazin-3-amine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyrido[3,2-b]-1,4-oxazin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with glyoxal in the presence of an acid catalyst to form the oxazine ring . The reaction conditions often require heating and a solvent such as ethanol or acetic acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of 2H-Pyrido[3,2-b]-1,4-oxazin-3-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is becoming increasingly important in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2H-Pyrido[3,2-b]-1,4-oxazin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted derivatives depending on the reagents and conditions used .

Scientific Research Applications

2H-Pyrido[3,2-b]-1,4-oxazin-3-amine has a wide range of applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a scaffold for drug development, particularly in the design of enzyme inhibitors and receptor antagonists.

    Industry: The compound is used in the development of agrochemicals and materials science

Mechanism of Action

The mechanism of action of 2H-Pyrido[3,2-b]-1,4-oxazin-3-amine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an antagonist. The pathways involved often include signal transduction mechanisms that regulate cellular processes such as proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

Several derivatives of 2H-Pyrido[3,2-b]-1,4-oxazin-3-amine have been synthesized, differing in substituents at the N4 position. Key examples include:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Method
Parent compound (20348-09-8) C₇H₆N₂O₂ 150.14 - Base-catalyzed cyclization
6-Bromo derivative (337463-88-4) C₇H₅BrN₂O₂ 241.03 Bromine at C6 Halogenation of parent compound
2-Ethyl-4-[1-phenyl-2-(piperidinyl)ethyl] (88809-50-1) C₂₂H₂₇N₃O₂ 365.47 Ethyl and phenyl-piperidinyl groups Multi-step alkylation
6-((5-Fluoro-2-((3-hydroxyphenyl)amino)pyrimidin-4-yl)amino)-2,2-dimethyl (662226-45-1) C₁₈H₁₈FN₅O₂ 363.37 Fluoro-pyrimidinyl and dimethyl groups Nucleophilic substitution

Key Observations :

  • Electron-Withdrawing Groups : Bromine at C6 (337463-88-4) introduces steric and electronic effects, altering reactivity in subsequent substitutions .

Physicochemical Properties

Comparative data for selected compounds:

Property Parent Compound (20348-09-8) 6-Bromo Derivative (337463-88-4) 2,2-Dimethyl Derivative (758683-21-5)
logP (octanol/water) 0.412 ~1.2 (estimated) 2.1 (reported)
Molecular Volume (ml/mol) 102.270 125.6 (estimated) 135.9
Solubility (logWS) -1.04 -1.8 (predicted) -2.3

Trends :

  • Halogenation (e.g., bromine) and alkylation (e.g., dimethyl groups) increase hydrophobicity, reducing aqueous solubility.
  • Bulkier substituents correlate with higher molecular volumes, which may influence packing in solid-state or interaction with biological targets.

Functional and Interaction Studies

  • Hydrogen Bonding : The parent compound participates in triple hydrogen-bonded assemblies with ADA motifs (e.g., dipyridin-2-ylamine), exhibiting association constants (Kassoc) comparable to cycloalkylcarbonyl derivatives. This suggests utility in supramolecular chemistry .
  • Catalytic Reactivity : N-substitution reactions using bismuth oxide catalysts proceed efficiently for benzyl halides but show variability with bulkier aryl halides, likely due to steric hindrance .

Biological Activity

2H-Pyrido[3,2-b]-1,4-oxazin-3-amine is a heterocyclic compound characterized by a fused pyridine and oxazine ring system. This compound has garnered significant attention in medicinal chemistry due to its potential biological activities, particularly as a scaffold in drug development. Its structure allows for diverse modifications that can enhance its pharmacological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of derivatives of 2H-Pyrido[3,2-b]-1,4-oxazin-3-amine. Notably, a class of compounds synthesized from this base structure has been shown to induce apoptosis in hepatocellular carcinoma (HCC) cells. One such derivative, 4-(4-nitrobenzyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one (NPO), has demonstrated significant growth inhibition in HCC cell lines such as HepG2 and HCCLM3 through the modulation of the NF-κB signaling pathway. This pathway is crucial for cancer cell survival and proliferation .

The mechanism through which NPO exerts its anticancer effects involves:

  • Inhibition of NF-κB : NPO significantly downregulates p65 phosphorylation and DNA binding ability of NF-κB, leading to reduced expression of NF-κB dependent genes involved in cell survival and proliferation.
  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, evidenced by increased markers of apoptosis in treated cell lines .

Antimicrobial Activity

In addition to its anticancer properties, 2H-Pyrido[3,2-b]-1,4-oxazin-3-amine derivatives have been explored for antimicrobial activity. Some studies indicate that modifications to the oxazine ring can enhance the antibacterial efficacy against various pathogens. These findings suggest that the compound may serve as a promising lead for developing new antimicrobial agents.

Summary of Biological Activities

Activity TypeDetails
Anticancer Induces apoptosis in HCC; inhibits NF-κB signaling; effective in vitro and in vivo.
Antimicrobial Potential activity against various bacterial strains; structure-dependent efficacy.

Study on Anticancer Activity

A comprehensive study published in Frontiers in Pharmacology synthesized several derivatives of 2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one and evaluated their antiproliferative effects against HCC cells. The study found that NPO not only inhibited tumor growth in vitro but also significantly reduced tumor size in an orthotopic mouse model at a dosage of 50 mg/kg .

Study on Antimicrobial Effects

Another investigation focused on the antimicrobial properties of substituted oxazines derived from 2H-Pyrido[3,2-b]-1,4-oxazin-3-amine. The results indicated that certain derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria, suggesting their potential utility as therapeutic agents against infections.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2H-Pyrido[3,2-b]-1,4-oxazin-3-amine
Reactant of Route 2
2H-Pyrido[3,2-b]-1,4-oxazin-3-amine

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